molecular formula C9H14N2 B3196590 3-(2-Methyl-pyridin-4-YL)-propylamine CAS No. 1000507-72-1

3-(2-Methyl-pyridin-4-YL)-propylamine

Cat. No. B3196590
CAS RN: 1000507-72-1
M. Wt: 150.22
InChI Key: LLUHGYLDNBPRPG-UHFFFAOYSA-N
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Description

3-(2-Methyl-pyridin-4-YL)-propylamine is a chemical compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It has been extensively studied for its potential use in treating various neurological disorders such as depression, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-pyridin-4-YL)-propylamine involves the inhibition of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 3-(2-Methyl-pyridin-4-YL)-propylamine increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Methyl-pyridin-4-YL)-propylamine have been extensively studied. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to an improvement in mood and cognitive function. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Methyl-pyridin-4-YL)-propylamine in lab experiments is its ability to selectively inhibit monoamine oxidase enzymes. This allows researchers to study the effects of increased neurotransmitter levels on various neurological disorders without the interference of other enzymes. However, one limitation of using 3-(2-Methyl-pyridin-4-YL)-propylamine is its potential toxicity at high doses, which can lead to adverse effects on the liver and cardiovascular system.

Future Directions

There are several future directions for the research on 3-(2-Methyl-pyridin-4-YL)-propylamine. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects and increase the levels of neurotransmitters that are depleted in Alzheimer's patients. Another area of interest is its potential use in combination with other drugs to treat depression and other neurological disorders. Additionally, further research is needed to determine the optimal dosage and duration of treatment to minimize potential toxicity.

Scientific Research Applications

3-(2-Methyl-pyridin-4-YL)-propylamine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to inhibit the activity of monoamine oxidase enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of these enzymes, 3-(2-Methyl-pyridin-4-YL)-propylamine increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and cognitive function.

properties

IUPAC Name

3-(2-methylpyridin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-7-9(3-2-5-10)4-6-11-8/h4,6-7H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUHGYLDNBPRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-pyridin-4-YL)-propylamine

CAS RN

1000507-72-1
Record name 3-(2-methyl-pyridin-4-yl)-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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